4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine
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Overview
Description
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine is a compound that belongs to the class of boronic acid derivatives. These compounds are significant in organic synthesis due to their ability to form stable complexes with various organic molecules.
Preparation Methods
The synthesis of 4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine typically involves a two-step substitution reaction. . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Scientific Research Applications
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine involves its ability to form stable complexes with various organic molecules. The boron atom in the compound can interact with nucleophiles, while the fluorine atom enhances its reactivity and stability. These interactions facilitate various chemical reactions, including cross-coupling and substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar compounds to 4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares a similar boronic acid ester structure but with a pyridine ring instead of a morpholine ring.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound also contains the boronic acid ester group but with a different heterocyclic ring
Properties
Molecular Formula |
C17H25BFNO3 |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine |
InChI |
InChI=1S/C17H25BFNO3/c1-12-11-20(8-9-21-12)15-7-6-13(10-14(15)19)18-22-16(2,3)17(4,5)23-18/h6-7,10,12H,8-9,11H2,1-5H3 |
InChI Key |
FKQCVBGHJZKRFW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOC(C3)C)F |
Origin of Product |
United States |
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